molecular formula C13H21NO B12589282 1-(4-Ethoxy-3-propan-2-ylphenyl)ethanamine CAS No. 634150-30-4

1-(4-Ethoxy-3-propan-2-ylphenyl)ethanamine

Cat. No.: B12589282
CAS No.: 634150-30-4
M. Wt: 207.31 g/mol
InChI Key: QTBYHTGMTUKWQW-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-3-propan-2-ylphenyl)ethanamine is an organic compound with the molecular formula C13H21NO It is a derivative of ethanamine, featuring an ethoxy group and a propan-2-yl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Ethoxy-3-propan-2-ylphenyl)ethanamine can be synthesized through several methods. One common approach involves the alkylation of 4-ethoxy-3-propan-2-ylphenol with an appropriate ethanamine derivative under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phenol, followed by the addition of the ethanamine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxy-3-propan-2-ylphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or propan-2-yl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Ethoxy-3-propan-2-ylphenyl)ethanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on neurotransmitter systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-3-propan-2-ylphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

1-(4-Ethoxy-3-propan-2-ylphenyl)ethanamine can be compared with other similar compounds such as:

  • 1-(4-Ethylphenyl)ethanamine
  • 1-(4-Phenoxyphenyl)ethanamine
  • 2-(2-Ethylphenyl)ethanamine These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications. The presence of the ethoxy and propan-2-yl groups in this compound imparts unique characteristics, making it distinct from its analogs.

Properties

CAS No.

634150-30-4

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-(4-ethoxy-3-propan-2-ylphenyl)ethanamine

InChI

InChI=1S/C13H21NO/c1-5-15-13-7-6-11(10(4)14)8-12(13)9(2)3/h6-10H,5,14H2,1-4H3

InChI Key

QTBYHTGMTUKWQW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)N)C(C)C

Origin of Product

United States

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